molecular formula C12H14BrNO2 B13043800 Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate

Cat. No.: B13043800
M. Wt: 284.15 g/mol
InChI Key: LBYMMCQGDMGNBM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate is a versatile brominated heterocyclic building block designed for advanced chemical synthesis. Its structure incorporates a fused cyclopentane-pyridine (cyclopenta[b]pyridine) core, a privileged scaffold in medicinal chemistry and materials science . The presence of the bromine substituent at the 3-position makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon-based or amine-containing fragments . Concurrently, the ethyl ester group offers a handle for further functionalization through hydrolysis or amidation, allowing researchers to tailor the molecule's properties. This compound is part of a class of dihydro-5H-cyclopenta[b]pyridines that have demonstrated significant value in scientific research. For instance, derivatives of this core structure have been efficiently synthesized and employed as novel corrosion inhibitors, showing high efficacy in protecting metals . Furthermore, the 6,7-dihydro-5H-cyclopenta[b]pyridine motif is of substantial interest in pharmaceutical research for the development of biologically active molecules, serving as key intermediates in complex synthetic pathways . Researchers can leverage this bifunctional reagent to construct complex molecular architectures, particularly in the exploration of new chemical space for drug discovery programs and the development of functional organic materials. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-3-16-11(15)12(2)5-4-8-6-9(13)7-14-10(8)12/h6-7H,3-5H2,1-2H3

InChI Key

LBYMMCQGDMGNBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1N=CC(=C2)Br)C

Origin of Product

United States

Preparation Methods

Cyclopenta[b]pyridine Core Synthesis

A common route involves starting with 2,3-cyclopenteno pyridine or related analogues. The cyclization is typically performed under air atmosphere using oven-dried glassware with magnetic stirring. For example, oxidation reactions catalyzed by manganese(II) triflate [Mn(OTf)2] in the presence of tert-butyl hydroperoxide (t-BuOOH) in aqueous media at ambient temperature (25°C) have been employed to generate cyclopenta[b]pyridin-5-one analogues with high yields (up to 88%) after 24 hours of stirring.

Bromination at the 3-Position

Selective bromination can be achieved either by direct electrophilic substitution on the cyclopenta[b]pyridine ring or by using brominated precursors. The presence of electron-withdrawing groups such as the ester facilitates regioselective bromination at the 3-position. Reaction conditions are optimized to avoid polybromination and degradation.

Introduction of the Ethyl Ester Group

The ethyl ester at the 7-carboxylate position is commonly introduced via esterification of the corresponding carboxylic acid or by using ethyl carboxylate-containing starting materials. Reflux conditions for approximately 2 hours in appropriate solvents (e.g., ethanol or ethyl acetate) facilitate ester formation with high purity and yield without the need for extensive purification techniques.

Methylation at the 7-Position

The 7-methyl substituent can be introduced by methylation of the corresponding 7-unsubstituted cyclopenta[b]pyridine derivative. This is often achieved via alkylation reactions using methyl halides or methylating agents under controlled conditions to ensure selective substitution without affecting other reactive sites on the molecule.

Step Reagents / Catalysts Solvent Temperature Reaction Time Yield (%) Notes
Cyclopenta[b]pyridine formation 2,3-Cyclopenteno pyridine, Mn(OTf)2, t-BuOOH H2O 25°C 24 h 68-88 Stirring under air, flash chromatography purification
Bromination Brominating agent (e.g., NBS) Suitable solvent Ambient to reflux 1-2 h High Regioselective bromination at C-3
Esterification Ethanol, acid catalyst or ethyl chloroformate Ethanol or ethyl acetate Reflux (~78°C) ~2 h High Produces ethyl ester with high purity
Methylation Methyl halide (e.g., methyl iodide) or equivalent Aprotic solvent Ambient to mild heat Several hours Moderate to high Selective alkylation at 7-position
  • The synthesized compounds are typically characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the cyclopenta[b]pyridine core, bromine substitution, methyl group, and ester functionalities.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.
  • Melting points and chromatographic behavior (e.g., flash column chromatography elution profiles) provide additional purity and identity confirmation.
  • Yields for the overall synthesis range from 68% to 91%, depending on scale and specific reaction conditions.

The preparation of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate involves a multi-step synthetic route centered on cyclopenta[b]pyridine core formation, selective bromination, esterification, and methylation. Optimized conditions using manganese catalysts and tert-butyl hydroperoxide enable efficient cyclization, while controlled bromination and esterification steps yield the target compound with high purity and yield. Analytical data support the successful synthesis, making these methods reliable for research and potential medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate features a bicyclic structure with a bromine atom at the 3-position and an ethyl carboxylate group at the 7-position. Its molecular formula is C11H13BrN2O2C_{11}H_{13}BrN_{2}O_{2}, and it has a molecular weight of approximately 256.10 g/mol. This unique configuration allows for diverse chemical reactivity, making it suitable for various applications.

Pharmacological Potential

Recent studies have indicated that compounds similar to this compound exhibit significant biological activity, including:

  • Antimicrobial Activity: Preliminary investigations suggest effectiveness against certain bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridineA549 (Lung)4.5
Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridineMCF-7 (Breast)3.2

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacological profile. Techniques such as molecular docking and spectroscopic methods are employed to study these interactions.

Table: Interaction Studies Overview

MethodologyFindings
Molecular DockingIdentified key binding sites on target proteins
NMR SpectroscopyProvided insights into conformational changes upon binding

Synthesis and Functionalization

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine can be synthesized through various pathways involving cyclization reactions. Its functionalization allows for the development of novel materials with enhanced properties.

Applications in Polymer Science
The compound can serve as a monomer in polymer synthesis, leading to materials with tailored mechanical and thermal properties.

Table: Polymer Properties Derived from Functionalization

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Poly(ethyl 3-bromo-7-methyl)45200
Poly(alkyl substituted derivative)55210

Mechanism of Action

The mechanism of action of ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (2028305-36-2) C₁₂H₁₄BrNO₂ 284.15 3-Br, 7-CH₃, 7-COOEt Potential corrosion inhibitor; synthetic intermediate
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (1956356-41-4) C₁₁H₁₂BrNO₂ 270.12 3-Br, 7-COOEt Higher reactivity due to absence of 7-CH₃; similar applications
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (126053-15-4) C₈H₈ClNO 169.61 4-Cl, 7-OH Polar due to -OH; limited stability in acidic conditions
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) C₂₀H₁₈N₄O 330.39 3-CN, 4-pyridinyl, 7-alkoxy, 7-arylidene Corrosion inhibitor (97.7% efficiency in H₂SO₄)
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate (904929-05-1) C₁₂H₁₄N₂O₄ 250.25 3-NO₂, 7-CH₂COOEt Nitro group enhances electron-withdrawing effects
Key Observations:

Bromine vs. Chlorine Substituents : Bromine's larger atomic size and lower electronegativity compared to chlorine (e.g., 4-Chloro derivative ) may lead to differences in reactivity and binding interactions in applications like corrosion inhibition .

Ester vs. Hydroxyl Groups : The ethyl ester group enhances lipophilicity compared to polar hydroxyl groups (e.g., 4-Chloro-7-OH derivative ), affecting solubility and adsorption on metal surfaces in corrosion inhibition .

Electron-Withdrawing Groups: Cyano (CAPD-1 ) and nitro (CAS 904929-05-1 ) substituents increase electron-deficient character, which can enhance adsorption on carbon steel surfaces via charge-transfer interactions.

Corrosion Inhibition Performance

This compound shares structural motifs with CAPD derivatives, which exhibit up to 97.7% inhibition efficiency in sulfuric acid environments . Key factors influencing performance include:

  • Adsorption Mechanism: CAPD derivatives follow the Langmuir isotherm, involving both physisorption and chemisorption . The bromine and methyl groups in the target compound may alter adsorption kinetics compared to CAPD-1's cyano and pyridinyl groups.
  • DFT and MC Simulations : Electron-rich regions (e.g., ester oxygen, pyridine nitrogen) in cyclopenta[b]pyridines facilitate adsorption on metal surfaces . The methyl group may reduce surface coverage due to steric effects.

Biological Activity

Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate (CAS No. 1956356-41-4) is a heterocyclic compound known for its unique bicyclic structure. The compound's biological activity has garnered interest, particularly regarding its potential applications in medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, synthesizing data from various studies while highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNO2C_{11}H_{12}BrNO_2, with a molecular weight of approximately 270.12 g/mol. The presence of a bromine atom and a carboxylate group in its structure contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight270.12 g/mol
DensityNot specified
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been explored through various avenues:

1. Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Research has suggested that compounds with similar structures exhibit antimicrobial effects against various bacterial strains. Ethyl 3-bromo-7-methyl derivatives could potentially inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : Studies have focused on the inhibition of specific enzymes such as α/β-hydrolases. For instance, compounds structurally related to Ethyl 3-bromo-7-methyl have shown selective inhibition against certain serine hydrolases, which are crucial in metabolic processes .

Understanding the mechanisms by which Ethyl 3-bromo-7-methyl acts biologically is essential for its development as a therapeutic agent:

  • Interaction with Biological Targets : The compound likely interacts with various biological targets through non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions, which can lead to altered enzyme activity or receptor modulation.

3. Case Studies

Several case studies have highlighted the biological effects of similar compounds, providing insights into potential applications:

  • A study on related cyclopenta[b]pyridine derivatives reported significant inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . This suggests that Ethyl 3-bromo-7-methyl may also influence neurochemical pathways.

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